molecular formula C10H9BrN2O2 B8816926 8-Bromo-2,7-dimethoxy-1,5-naphthyridine CAS No. 1003944-35-1

8-Bromo-2,7-dimethoxy-1,5-naphthyridine

Cat. No.: B8816926
CAS No.: 1003944-35-1
M. Wt: 269.09 g/mol
InChI Key: FMZXMUGUZQYWDY-UHFFFAOYSA-N
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Description

8-Bromo-2,7-dimethoxy-1,5-naphthyridine is a halogenated and methoxy-substituted derivative of the 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system with two nitrogen atoms. This compound is synthesized via bromination of 1,5-naphthyridine precursors, often using bromine in acetic acid or N-bromosuccinimide (NBS) to introduce bromine at the 8-position . The methoxy groups at positions 2 and 7 enhance electron density, influencing reactivity in cross-coupling reactions and biological interactions. Its primary applications include serving as an intermediate in pharmaceutical synthesis (e.g., DYRK1A inhibitors and bacterial topoisomerase inhibitors) and materials science .

Properties

CAS No.

1003944-35-1

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-2,7-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H9BrN2O2/c1-14-7-5-12-6-3-4-8(15-2)13-10(6)9(7)11/h3-5H,1-2H3

InChI Key

FMZXMUGUZQYWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functionalization

  • Cross-Coupling Reactions : The bromine atom at C8 in 8-Bromo-2,7-dimethoxy-1,5-naphthyridine enables Suzuki-Miyaura couplings with aryl/vinyl boronic acids, yielding biaryl or alkenyl derivatives . In contrast, 4-Bromo-8-methyl-1,5-naphthyridine (Br at C4) shows lower reactivity due to steric hindrance from the methyl group .
  • Electronic Effects : The 2,7-dimethoxy substitution increases electron density at the naphthyridine core, facilitating nucleophilic aromatic substitutions. Comparatively, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits stronger electrophilicity at C7 due to fluorine’s electron-withdrawing effect .
  • Biological Activity : 6-Methoxy-1,5-naphthyridine derivatives demonstrate potent DNA gyrase inhibition, while the 2,7-dimethoxy analog’s activity remains underexplored but is hypothesized to enhance intercalation due to planar methoxy groups .

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to alkyl or halogen-only analogs (e.g., 4-Bromo-8-methyl-1,5-naphthyridine) .
  • Thermal Stability : Dibrominated derivatives like 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione exhibit higher stability in polymer matrices due to extended conjugation .

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